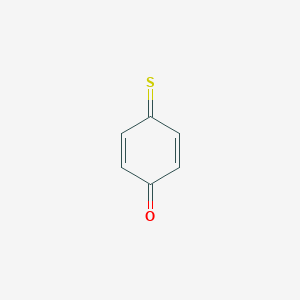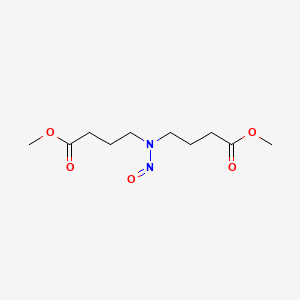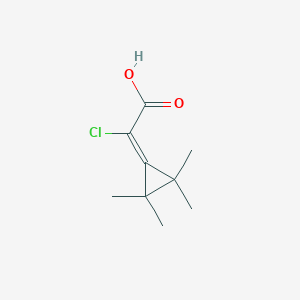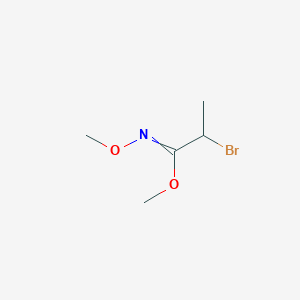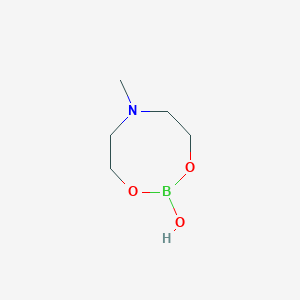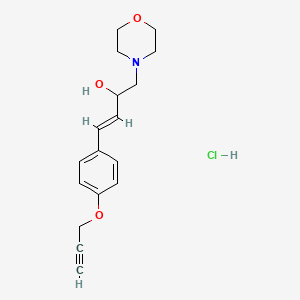
4-Morpholineethanol, alpha-(p-(2-propynyloxy)styryl)-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Morpholineethanol, alpha-(p-(2-propynyloxy)styryl)-, hydrochloride is a chemical compound with the molecular formula C17H22ClNO3 and a molecular weight of 323.81448 g/mol . This compound is known for its unique structure, which includes a morpholine ring, an ethanol group, and a styryl group with a propynyloxy substituent. It is often used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Morpholineethanol, alpha-(p-(2-propynyloxy)styryl)-, hydrochloride typically involves multiple steps, starting with the preparation of the core structure and subsequent functionalization. The reaction conditions often require specific reagents and catalysts to achieve the desired product. For instance, the synthesis might involve the use of morpholine, ethanol, and styrene derivatives under controlled temperature and pressure conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process might include steps such as distillation, crystallization, and purification to isolate the final product. Safety measures and quality control are crucial to ensure the consistency and safety of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
4-Morpholineethanol, alpha-(p-(2-propynyloxy)styryl)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction outcome and product yield .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation might yield oxidized derivatives, while substitution reactions could produce various substituted compounds with different functional groups .
Applications De Recherche Scientifique
4-Morpholineethanol, alpha-(p-(2-propynyloxy)styryl)-, hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications and its effects on biological systems.
Industry: It is used in the development of new materials and chemical products.
Mécanisme D'action
The mechanism of action of 4-Morpholineethanol, alpha-(p-(2-propynyloxy)styryl)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 4-Morpholineethanol, alpha-(p-(2-propynyloxy)styryl)-, hydrochloride include other morpholine derivatives and styryl compounds. These compounds share structural similarities but may differ in their functional groups and chemical properties .
Uniqueness
What sets this compound apart is its unique combination of a morpholine ring, an ethanol group, and a styryl group with a propynyloxy substituent. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Propriétés
Numéro CAS |
80304-75-2 |
|---|---|
Formule moléculaire |
C17H22ClNO3 |
Poids moléculaire |
323.8 g/mol |
Nom IUPAC |
(E)-1-morpholin-4-yl-4-(4-prop-2-ynoxyphenyl)but-3-en-2-ol;hydrochloride |
InChI |
InChI=1S/C17H21NO3.ClH/c1-2-11-21-17-7-4-15(5-8-17)3-6-16(19)14-18-9-12-20-13-10-18;/h1,3-8,16,19H,9-14H2;1H/b6-3+; |
Clé InChI |
PCXOYTNWGGDLMV-ZIKNSQGESA-N |
SMILES isomérique |
C#CCOC1=CC=C(C=C1)/C=C/C(CN2CCOCC2)O.Cl |
SMILES canonique |
C#CCOC1=CC=C(C=C1)C=CC(CN2CCOCC2)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-Methyl-N-[4-(trimethylstannyl)buta-1,3-diyn-1-yl]aniline](/img/structure/B14426781.png)
![8-[4-(Piperazin-1-yl)butyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B14426798.png)
![6-{[6-(Acryloylamino)hexanoyl]amino}hexanoic acid](/img/structure/B14426803.png)
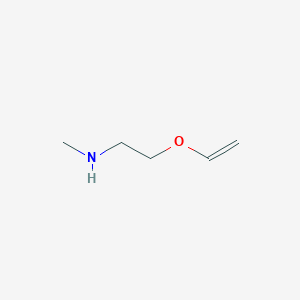
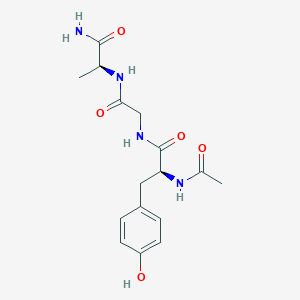
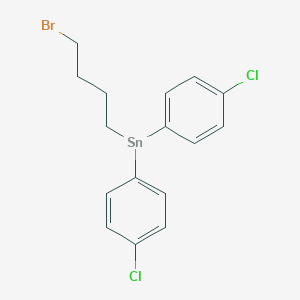
![Dimethyl 2,2'-[(4-formyl-1,3-phenylene)bis(oxy)]diacetate](/img/structure/B14426815.png)
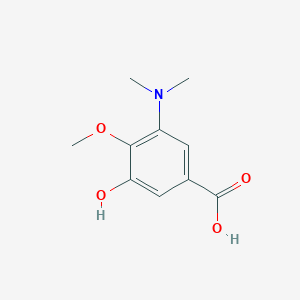
![[(4-Chlorophenyl)methylidene]propanedial](/img/structure/B14426825.png)
